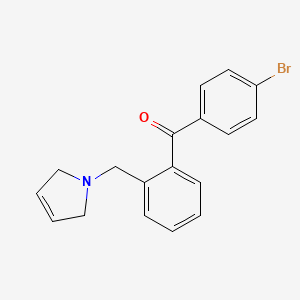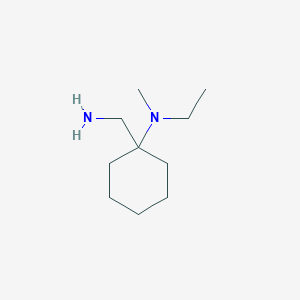
1-(aminomethyl)-N-ethyl-N-methylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(aminomethyl)-N-ethyl-N-methylcyclohexanamine" is a derivative of cyclohexane, which is a saturated six-membered ring compound. This particular derivative contains an aminomethyl group attached to the cyclohexane ring, as well as N-ethyl and N-methyl groups attached to the nitrogen atom of the aminomethyl group. The structure of this compound suggests that it could exhibit interesting chemical and physical properties due to the presence of the cyclohexane ring and the substituted amine.
Synthesis Analysis
The synthesis of related cyclohexane derivatives has been reported in the literature. For instance, optically active aminomethylcyclohexylamine derivatives have been synthesized and used to prepare metal complexes . The synthesis involves stereoselective preparation and can lead to the formation of various isomers, which are important for the study of their properties and potential applications. Additionally, the synthesis of aminocyclohexyl derivatives via enzymatic resolution has been described, which also highlights the importance of stereochemistry in these compounds .
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives is crucial as it can influence the compound's reactivity and interaction with other molecules. The crystal structures of related compounds have been determined, showing the equatorial disposition of certain groups and specific torsion angles . The conformation of the cyclohexane ring, such as the equatorial C1–C2 bond, plays a significant role in the properties of the compound and its complexes . The molecular structure can also affect the compound's photochemical behavior, as seen in studies of bichromophoric anthracenes linked to aminomethyl groups .
Chemical Reactions Analysis
Cyclohexane derivatives can participate in a variety of chemical reactions. For example, the reaction between aminomethylcyclohexane diols and phenyl isothiocyanate leads to the formation of spiro derivatives and a complex multicomponent equilibrium system involving Schiff bases and other cyclic compounds . The photochemistry of amino-linked bichromophoric anthracenes demonstrates the ability of these compounds to undergo intramolecular cycloaddition and cycloreversion, which are influenced by the solvent polarity and the presence of electron-donating or -withdrawing groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(aminomethyl)-N-ethyl-N-methylcyclohexanamine" and its related compounds are influenced by their molecular structure. The presence of the aminomethyl group and the substituted amine can affect the compound's solubility, boiling point, and melting point. The optical activity of these compounds is also of interest, as it can lead to the formation of chiral centers, which are important in the development of pharmaceuticals and other applications . The photochemical properties, such as fluorescence and quantum yields, are affected by the molecular structure and the environment, as demonstrated by the behavior of amino-linked bichromophoric anthracenes .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Conformation
Research has delved into the structural aspects and conformations of various amines, including compounds derived from N-(1-phenylethyl)cyclohexanamine and its derivatives. These studies are crucial for understanding the stereochemistry and physical properties of these compounds, as they were prepared without stereoselective induction, allowing for the observation of all expected stereoisomers. The structural assignments were established using NMR techniques, providing detailed insights into the molecular structure of these compounds (Montalvo-González, Iniestra-Galindo, & Ariza-Castolo, 2010).
Analytical Characterizations of Arylcyclohexylamines
Significant efforts have been directed towards the analytical characterization of arylcyclohexylamines, which have gained attention as 'research chemicals' (RCs). These compounds, perceived as ketamine-like dissociative substances, are believed to act predominantly via antagonism of the NMDA receptor. The research involves the synthesis and comprehensive analytical characterization, including gas chromatography, high-performance liquid chromatography coupled with mass spectrometry, and other spectroscopic techniques. The distinction of positional isomers under various analytical conditions has been a focal point of these studies (Wallach et al., 2016).
Synthesis and Chemical Reactions
Studies have also been focused on the synthesis and reactions involving related aminomethyl functionalized compounds. For instance, the preparation of aminomethyl functionalized silanes based on α-lithiated amine and the reactions involving these silanes have been detailed, highlighting their potential applications in various chemical syntheses. The sensitivity of these compounds towards Si-C bond cleavage and the formation of different configurations of the stereogenic nitrogen atom have been key aspects of these studies (Gessner & Strohmann, 2012).
Safety And Hazards
The safety and hazards associated with “1-(aminomethyl)-N-ethyl-N-methylcyclohexanamine” are not known. However, it is generally recommended to avoid breathing mist, gas or vapors of similar compounds and to use personal protective equipment5.
Zukünftige Richtungen
The future directions for research on “1-(aminomethyl)-N-ethyl-N-methylcyclohexanamine” are not clear due to the lack of information on this specific compound. However, the development of new synthetic methodologies for aliphatic deamination chemistry is a promising area of research6.
Eigenschaften
IUPAC Name |
1-(aminomethyl)-N-ethyl-N-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-12(2)10(9-11)7-5-4-6-8-10/h3-9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJZFGMWHRHSRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1(CCCCC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649217 |
Source


|
| Record name | 1-(Aminomethyl)-N-ethyl-N-methylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine | |
CAS RN |
363626-93-1 |
Source


|
| Record name | 1-(Aminomethyl)-N-ethyl-N-methylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

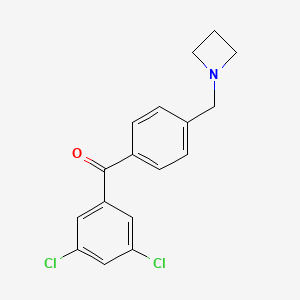
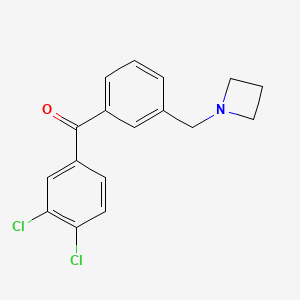
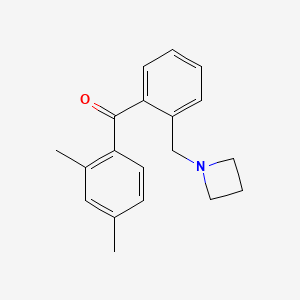
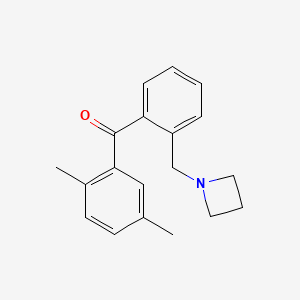
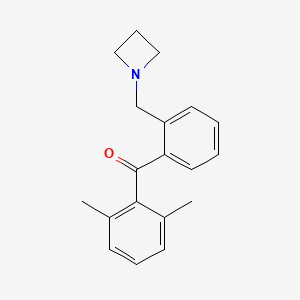

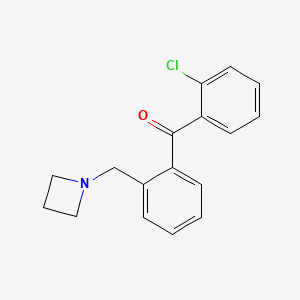


![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)



